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Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a

critical component of the innate immune system, responsible for detecting cytosolic DNA, a

hallmark of viral infections and cellular damage.[1][2] Upon binding to double-stranded DNA

(dsDNA), cGAS catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP

(cGAMP) from ATP and GTP.[3][4] This unique cyclic dinucleotide activates the STING protein,

which is located on the endoplasmic reticulum, initiating a signaling cascade that culminates in

the production of type I interferons and other pro-inflammatory cytokines.[1][5]

The therapeutic potential of cGAMP and other STING agonists is an area of intense research,

particularly in cancer immunotherapy and as vaccine adjuvants.[6][7] While chemical synthesis

of cGAMP is possible, it often suffers from low yields (around 5%) and requires the use of

hazardous organic solvents. Enzymatic synthesis using recombinant cGAS offers a more

efficient, environmentally friendly alternative, with reported yields as high as 85-90%.[6][8] This

application note provides detailed protocols for the production of recombinant cGAS and its use

for the large-scale synthesis of 2’3’-cGAMP.
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The cGAS-STING pathway is a central mechanism for detecting cytosolic DNA. The process

begins when cGAS recognizes and binds to dsDNA in the cytoplasm.[2] This binding event

induces a conformational change in cGAS, activating its enzymatic function.[9] The activated

cGAS then synthesizes cGAMP from ATP and GTP.[3] cGAMP acts as a second messenger,

binding to the STING protein on the endoplasmic reticulum membrane.[1] This binding triggers

STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding

kinase 1 (TBK1).[5] TBK1 subsequently phosphorylates the transcription factor IRF3, leading to

its dimerization and translocation to the nucleus.[1][5] In the nucleus, IRF3 drives the

transcription of genes encoding type I interferons. Simultaneously, this pathway can activate

NF-κB, leading to the expression of inflammatory cytokines.[5]
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Caption: The cGAS-STING signaling pathway for innate immune activation.

Section 1: Protocol for Recombinant cGAS
Production
This protocol describes the expression and purification of a truncated, yet active, form of

human cGAS (residues 147-522) or full-length murine cGAS (mcGAS) in E. coli.[10] The use of

an N-terminal SUMO tag on mcGAS has been shown to enhance soluble expression and

stability.

1.1 Plasmid and Strain Selection

Expression Vector: pET28a(+) or a similar vector containing an N-terminal His6-SUMO tag.
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Gene: Codon-optimized gene for human cGAS (residues 147-522) or full-length murine

cGAS.

Host Strain: E. coli BL21(DE3).

1.2 Protein Expression

Transform the expression plasmid into E. coli BL21(DE3) cells.

Inoculate a 50 mL starter culture of Luria-Bertani (LB) medium containing the appropriate

antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

Use the starter culture to inoculate 1 L of Terrific Broth (TB) or LB medium.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.

Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-

thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

Continue to incubate the culture at 18°C for 16-20 hours with shaking.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the

supernatant.

1.3 Protein Purification

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 20

mM imidazole, 1 mM DTT, and 1x protease inhibitor cocktail).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.

Load the supernatant onto a 5 mL HisTrap HP column (or similar Ni-NTA resin) pre-

equilibrated with lysis buffer.
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Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 7.5, 500 mM

NaCl, 40 mM imidazole, 1 mM DTT).

Elute the protein with a linear gradient of 40-500 mM imidazole in wash buffer.

Analyze the fractions by SDS-PAGE. Pool the fractions containing the His6-SUMO-cGAS

protein.

To cleave the tag, add SUMO protease (e.g., Ulp1) to the pooled fractions and dialyze

overnight at 4°C against dialysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM DTT).

To remove the cleaved His6-SUMO tag and the protease, pass the dialyzed sample through

a second HisTrap HP column. The untagged cGAS protein will be collected in the flow-

through.

Concentrate the purified cGAS protein using an appropriate centrifugal filter (e.g., 30 kDa

MWCO).

For long-term storage, flash-freeze the protein in liquid nitrogen and store at -80°C in a buffer

containing 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM DTT, and 10% glycerol.

Section 2: Protocol for Enzymatic Synthesis of 2’3’-
cGAMP
This protocol outlines the in vitro synthesis of cGAMP using purified recombinant cGAS.

2.1 Reaction Setup

Prepare a reaction mixture in a suitable volume (e.g., 10 mL). The final concentrations of the

components should be as follows:

40-50 mM HEPES or Tris-HCl, pH 7.5[4][6]

10 mM MgCl₂[6]

3 mM ATP
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3 mM GTP

~0.1 mg/mL Herring Testis DNA (HT-DNA) or another dsDNA activator[6]

1-5 µM purified recombinant cGAS

Combine all components except the cGAS enzyme and pre-warm the mixture to 37°C.

Initiate the reaction by adding the cGAS enzyme.

Incubate the reaction at 37°C for 4-16 hours. The reaction progress can be monitored by

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

2.2 cGAMP Purification

Terminate the reaction by heat inactivation at 95°C for 10 minutes, followed by centrifugation

to pellet the denatured protein and DNA. Alternatively, add EDTA to a final concentration of

50 mM.

Purify cGAMP from the supernatant using anion-exchange chromatography.[7][8]

Equilibrate a Q Sepharose (or similar strong anion exchange) column with a low-salt buffer

(e.g., 20 mM Tris-HCl pH 8.0).

Load the reaction supernatant onto the column.

Wash the column to remove unbound components.

Elute cGAMP using a linear salt gradient (e.g., 0 to 1 M NaCl).

Analyze the fractions for the presence of cGAMP using HPLC or by measuring absorbance

at 256 nm.

Pool the cGAMP-containing fractions, desalt using a suitable method (e.g., dialysis or size-

exclusion chromatography), and lyophilize to obtain a pure cGAMP powder.

Data Presentation: Reaction Parameters and Yields
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The efficiency of enzymatic cGAMP synthesis can be influenced by several factors. Murine

cGAS (mcGAS) has been reported to have higher specific activity than human cGAS (hcGAS).

[4]

Table 1: Typical Reaction Conditions for Enzymatic cGAMP Synthesis

Parameter Recommended Condition Reference

Enzyme
1-5 µM recombinant mcGAS or

hcGAS
[4]

Substrates 1-3 mM ATP, 1-3 mM GTP [3]

Activator
0.1 mg/mL Herring Testis DNA

(HT-DNA) or 45 bp ISD dsDNA
[4][6]

Buffer
40-50 mM HEPES or Tris-HCl,

pH 7.4-7.5
[4][6]

Divalent Cation 5-10 mM MgCl₂ [4][6]

Temperature 37°C [4]

Incubation Time 4-24 hours [4][9]

Table 2: Comparison of cGAMP Synthesis Methods
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Method Typical Yield Advantages Disadvantages Reference

Chemical

Synthesis
~5%

Well-established

for modifications

Low yield, uses

hazardous

organic solvents

Purified Enzyme 85-90%

High yield, high

purity,

environmentally

friendly

Requires protein

expression and

purification

[6][8]

Whole-Cell

Biocatalysis
60-186 mg/L

No need for

enzyme

purification,

substrates

(ATP/GTP)

available

intracellularly

Complex

downstream

purification from

culture medium,

potential

endotoxin

contamination

[7][8]

Experimental Workflow Visualization
The overall process from obtaining the cGAS gene to producing pure cGAMP can be

summarized in the following workflow.
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1. cGAS Gene Cloning
(pET Vector)

2. Recombinant Expression
(E. coli BL21)

3. Cell Lysis & Clarification

4. Affinity Chromatography
(Ni-NTA)

5. Tag Cleavage & Removal

Purified cGAS Enzyme

6. Enzymatic Reaction
(ATP, GTP, dsDNA, Mg2+)

7. cGAMP Purification
(Anion Exchange)
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8. QC Analysis
(HPLC, MS)
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Caption: Experimental workflow for recombinant cGAS production and cGAMP synthesis.
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Quality Control and Activity Assays
To ensure the quality of the synthesized cGAMP and the activity of the recombinant cGAS,

several analytical methods can be employed.

cGAS Activity Assay: The activity of purified cGAS can be determined by measuring the

amount of cGAMP produced over time. This can be done using various methods:

TLC: A rapid method using [α-³²P] ATP allows for the visualization of radiolabeled cGAMP.

[4]

HPLC: Reverse-phase HPLC can be used to separate and quantify cGAMP from ATP and

GTP.

Commercial Kits: ELISA-based or TR-FRET-based inhibitor screening kits can be adapted

to measure cGAMP production with high sensitivity.[11][12][13]

cGAMP Verification: The identity and purity of the final cGAMP product should be confirmed

by:

Mass Spectrometry (MS): To confirm the correct molecular weight.

Nuclear Magnetic Resonance (NMR): To confirm the 2'-5' and 3'-5' phosphodiester

linkages.

Functional Assays: Testing the ability of the synthesized cGAMP to induce STING-

dependent signaling (e.g., IRF3 phosphorylation) in permeabilized cells or cell lines.[3][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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